3-(4-Methoxyphenyl)cyclopentanon

Übersicht

Beschreibung

Es ist ein wichtiger aktiver Metabolit von Naltrexon, der durch hepatische Dihydrodiol-Dehydrogenase-Enzyme gebildet wird . Diese Verbindung ist bekannt für ihre Fähigkeit, an Opioidrezeptoren, insbesondere an den μ-Opioidrezeptor, mit hoher Affinität zu binden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Naltrexon-6-beta-ol wird hauptsächlich durch den hepatischen Metabolismus von Naltrexon gebildet. Die enzymatische Reduktion der Ketongruppe von Naltrexon führt zur Bildung von 6-beta-Naltrexol . Dieser Prozess beinhaltet hepatische Dihydrodiol-Dehydrogenase-Enzyme .

Industrielle Produktionsmethoden

Die industrielle Produktion von Naltrexon-6-beta-ol beinhaltet typischerweise die Synthese von Naltrexon, gefolgt von dessen enzymatischer Reduktion. Der Prozess umfasst:

Synthese von Naltrexon: Naltrexon wird durch eine Reihe von chemischen Reaktionen ausgehend von Thebain oder Oripavin synthetisiert.

Enzymatische Reduktion: Naltrexon wird durch hepatische Dihydrodiol-Dehydrogenase-Enzyme enzymatisch reduziert, um Naltrexon-6-beta-ol zu bilden.

Wissenschaftliche Forschungsanwendungen

Naltrexone-6-beta-ol has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the study of opioid receptor antagonists.

Biology: Studied for its role in opioid receptor binding and its effects on opioid-induced behaviors.

Industry: Used in the development of new opioid receptor antagonists and related pharmaceuticals.

Wirkmechanismus

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.

Mode of Action

It’s known to be involved in suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate bond formation.

Biochemical Pathways

Given its role in suzuki–miyaura coupling , it’s likely that it’s involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

Given its role in suzuki–miyaura coupling , it’s likely that the compound facilitates the formation of carbon-carbon bonds, which could have various downstream effects depending on the specific context.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Biochemische Analyse

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 3-(4-Methoxyphenyl)cyclopentanone is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Methoxyphenyl)cyclopentanone may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-Methoxyphenyl)cyclopentanone may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(4-Methoxyphenyl)cyclopentanone may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(4-Methoxyphenyl)cyclopentanone within cells and tissues are not yet fully understood. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(4-Methoxyphenyl)cyclopentanone and any effects on its activity or function are not yet fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naltrexone-6-beta-ol is primarily formed through the hepatic metabolism of naltrexone. The enzymatic reduction of naltrexone’s ketone group results in the formation of 6-beta-naltrexol . This process involves hepatic dihydrodiol dehydrogenase enzymes .

Industrial Production Methods

Industrial production of naltrexone-6-beta-ol typically involves the synthesis of naltrexone followed by its enzymatic reduction. The process includes:

Synthesis of Naltrexone: Naltrexone is synthesized through a series of chemical reactions starting from thebaine or oripavine.

Enzymatic Reduction: Naltrexone undergoes enzymatic reduction by hepatic dihydrodiol dehydrogenase enzymes to form naltrexone-6-beta-ol.

Analyse Chemischer Reaktionen

Reaktionstypen

Naltrexon-6-beta-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zurück zu Naltrexon oxidiert werden.

Reduktion: Die Ketongruppe in Naltrexon wird reduziert, um Naltrexon-6-beta-ol zu bilden.

Substitution: Es kann Substitutionsreaktionen an den Hydroxylgruppen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Enzymatische Reduktion unter Verwendung von hepatischen Dihydrodiol-Dehydrogenase-Enzymen.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen an den Hydroxylgruppen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Naltrexon.

Reduktion: Naltrexon-6-beta-ol.

Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Naltrexon-6-beta-ol hat mehrere wissenschaftliche Forschungsanwendungen:

Industrie: Wird bei der Entwicklung neuer Opioidrezeptor-Antagonisten und verwandter Pharmazeutika verwendet.

Wirkmechanismus

Naltrexon-6-beta-ol übt seine Wirkung aus, indem es mit hoher Affinität an Opioidrezeptoren, insbesondere an den μ-Opioidrezeptor, bindet. Es wirkt als neutraler Antagonist und blockiert die Wirkung sowohl von Agonisten als auch von inversen Agonisten am Rezeptor . Diese Bindung verhindert die euphorischen und analgetischen Wirkungen von Opioiden, was es zur Behandlung von Opioidabhängigkeit und verwandten Erkrankungen nützlich macht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naltrexon: Die Ausgangssubstanz, von der Naltrexon-6-beta-ol abgeleitet ist.

Naloxon: Ein weiterer Opioidrezeptor-Antagonist mit einer ähnlichen Struktur, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Nalorphin: Ein älterer Opioid-Antagonist mit partieller Agonistenaktivität.

Einzigartigkeit

Naltrexon-6-beta-ol ist aufgrund seiner hohen Selektivität für den μ-Opioidrezeptor und seiner Fähigkeit, als neutraler Antagonist zu wirken, einzigartig . Im Gegensatz zu Naltrexon, das ein inverser Agonist ist, reduziert Naltrexon-6-beta-ol nicht die basale μ-Opioidrezeptor-Signalgebung, was zu einem geringeren Potenzial für die Auslösung von Opioid-Entzugssymptomen führt .

Biologische Aktivität

3-(4-Methoxyphenyl)cyclopentanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent, particularly in cancer treatment and other health conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

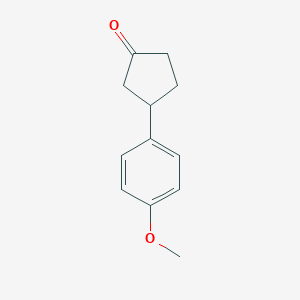

Chemical Structure

The molecular structure of 3-(4-Methoxyphenyl)cyclopentanone can be represented as follows:

This structure features a cyclopentanone ring substituted with a para-methoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(4-Methoxyphenyl)cyclopentanone and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is partly attributed to the inhibition of key signaling pathways such as AKT and STAT3, which are involved in cell proliferation and survival. A study indicated that derivatives incorporating the methoxyphenyl group exhibited enhanced cytotoxicity against gastric cancer cells, with IC50 values ranging from 17.26 to 58.12 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Methoxyphenyl)cyclopentanone | SGC-7901 (gastric) | 17.26 ± 1.08 |

| BGC-823 (gastric) | 58.12 ± 1.95 |

Antioxidant Activity

In addition to its anticancer properties, 3-(4-Methoxyphenyl)cyclopentanone has demonstrated antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Evaluation Method : The antioxidant capacity can be assessed using DPPH radical scavenging assays, where lower IC50 values indicate higher activity. Compounds similar in structure have shown promising results with IC50 values between 5.79 and 29.26 µM .

Leishmanicidal Activity

The compound's potential against infectious diseases has also been explored. Specifically, its leishmanicidal activity was evaluated against Leishmania mexicana.

- Findings : Compounds derived from cyclopentanones exhibited IC50 values below 1 µM against promastigotes of Leishmania, indicating potent leishmanicidal effects .

Study on Anticancer Properties

A significant study focused on the synthesis and evaluation of various derivatives of cyclopentanones, including those with methoxy substitutions. The findings revealed that specific modifications could enhance their anticancer efficacy significantly.

- Results : In vitro studies showed that certain derivatives led to over 70% inhibition in cell viability at concentrations around 100 µM across multiple cancer cell lines (RKO, A-549, MCF-7) .

Evaluation of Biological Activities

Another investigation assessed the broad biological activities of compounds with similar structures to 3-(4-Methoxyphenyl)cyclopentanone. This study included evaluations for cytotoxicity across different human tumor cell lines and normal cells.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGHJBRCDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555743 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-34-2 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.